molecular formula C20H26O3 B1238254 Riolozatrione CAS No. 77820-41-8

Riolozatrione

Cat. No.: B1238254
CAS No.: 77820-41-8
M. Wt: 314.4 g/mol
InChI Key: NHBBYXIXBPPEDQ-UOTCEEBFSA-N
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Description

Taxonomic Origin: Isolation from Jatropha dioica (Euphorbiaceae)

Jatropha dioica, commonly known as "sangre de drago" or "dragon's blood," serves as the primary natural source of this compound and represents a significant botanical resource within the Euphorbiaceae family. This succulent plant species demonstrates remarkable adaptability to arid environments and has been traditionally utilized in Mexican herbal medicine since the pre-Hispanic era. The plant exhibits distinctive morphological characteristics, including arching succulent stems that reach heights of 20-60 centimeters, tough flexible branches, and an extensive orange rootstock that can spread to approximately one meter in length. The species displays dioecious reproduction, with separate male and female plants, a characteristic reflected in its specific epithet "dioica".

The geographical distribution of Jatropha dioica encompasses a broad range extending from southern and western Texas in the United States southward through various Mexican states including Tamaulipas, Nuevo León, and from Durango to Oaxaca. This extensive distribution pattern suggests significant genetic diversity within the species and may account for variations in secondary metabolite production, including this compound content. The plant demonstrates remarkable physiological adaptations to its environment, including the production of a specialized latex that changes from clear-yellow to blood red upon exposure to air, contributing to its common name.

The dichloromethane extract of Jatropha dioica roots serves as the primary source for this compound isolation, with extraction protocols typically employing organic solvents to maximize yield. Conventional chromatographic separation techniques have proven effective for isolating this compound alongside other bioactive diterpenoids from the complex root extract matrix. The isolation process has revealed that this compound occurs naturally alongside its stereoisomer 6-epi-riolozatrione, suggesting active biosynthetic pathways that produce multiple related compounds.

The traditional medicinal applications of Jatropha dioica have provided important ethnobotanical context for understanding the biological significance of this compound and related compounds. Historical uses include treatments for various ailments such as wound infections, hair loss, kidney problems, and inflammatory conditions, supporting the continued investigation of this plant's chemical constituents. The plant's ability to accumulate relatively high concentrations of zinc while maintaining viability further demonstrates its unique physiological characteristics.

Structural Classification as a Riolozane Diterpenoid

This compound belongs to the exclusive class of riolozane diterpenoids, representing only the second compound of this structural type to be identified in nature. The riolozane skeleton exhibits an unprecedented molecular architecture that sets it apart from other known diterpenoid families and has made it a subject of considerable interest in natural product chemistry. This unique structural framework consists of a complex polycyclic system featuring multiple ring formations, including a distinctive bicyclic arrangement that contributes to its rigid three-dimensional structure.

The complete structural elucidation of this compound has revealed several remarkable features that define the riolozane classification. The compound contains a quaternary stereogenic center that plays a crucial role in determining its overall molecular geometry and biological activity potential. Advanced spectroscopic analysis, including one-dimensional and two-dimensional nuclear magnetic resonance studies, has provided detailed insights into the connectivity patterns and spatial arrangements of atoms within the riolozane framework. The structural characterization has employed sophisticated techniques such as iterative full-spin analysis, yielding complete J-correlation maps that have been represented as quantum interaction and linkage tables.

The stereochemical complexity of this compound extends beyond its basic carbon framework to include specific spatial arrangements that have been confirmed through multiple analytical approaches. Vibrational circular dichroism studies have provided definitive evidence for the absolute configuration of this compound, while X-ray diffraction analysis has offered unambiguous confirmation of its three-dimensional structure. These investigations have revealed that the compound exists in a specific stereochemical form designated as (1R,3S,6S)-3-[(1S,2S,5S)-2,5-dimethyl-3-oxo-2,4,5,6-tetrahydro-1H-pentalen-1-yl]-3,7,7-trimethylbicyclo[4.1.0]heptane-2,4-dione.

The classification of this compound within the broader diterpenoid family reflects its origin from four isoprene units, resulting in a molecular formula containing 20 carbon atoms. However, the riolozane skeleton demonstrates significant structural rearrangement from typical diterpenoid precursors, suggesting complex biosynthetic transformations during its formation. The presence of multiple carbonyl groups and an unsaturated system within the molecule contributes to its chemical reactivity and potential for further derivatization.

Structural Feature Description Analytical Confirmation
Molecular Formula C₂₀H₂₆O₃ High-resolution mass spectrometry
Molecular Weight 314.4 g/mol Mass spectral analysis
Stereogenic Centers Multiple quaternary centers Nuclear magnetic resonance
Ring System Complex polycyclic arrangement X-ray crystallography
Functional Groups Carbonyl and unsaturated systems Infrared spectroscopy

Historical Context of Discovery and Early Characterization

The discovery of this compound represents a significant milestone in natural product chemistry that dates back to the early 1980s when systematic investigation of Jatropha dioica began to reveal its unique chemical constituents. The initial isolation and structural determination of this compound marked the identification of an entirely new class of diterpenoid natural products, establishing the riolozane skeleton as a previously unknown structural type. Early research efforts focused on comprehensive phytochemical analysis of various Jatropha species, leading to the recognition that Jatropha dioica var. sessiliflora contained distinctive secondary metabolites not found in other related plants.

The historical development of this compound research has been characterized by progressive refinements in analytical techniques and structural understanding. Initial characterization efforts employed classical spectroscopic methods available during the early period of its discovery, including infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. However, the complete structural elucidation required the application of more advanced techniques, including two-dimensional nuclear magnetic resonance experiments and eventually X-ray crystallography to confirm the proposed structure.

The recognition of this compound as representing a new structural class prompted extensive follow-up investigations aimed at understanding its biosynthetic origin and potential biological significance. Early hypotheses suggested that this compound might arise from rearrangement of lathyrol or other macrocyclic precursors, indicating complex enzymatic transformations during its biosynthesis. These initial proposals have been refined through subsequent research that has provided more detailed understanding of the biosynthetic pathways involved in riolozane formation.

The characterization of this compound has coincided with broader advances in natural product chemistry methodologies, allowing for increasingly sophisticated analysis of its structural features. The application of vibrational circular dichroism for absolute configuration determination represents a relatively recent development that has provided definitive stereochemical assignments. Similarly, the use of computational methods for conformational analysis and biosynthetic pathway prediction has enhanced understanding of this compound's chemical behavior and natural occurrence.

The historical progression of this compound research has also revealed the existence of related compounds, most notably 6-epi-riolozatrione, which was identified as a C-6 epimer and represents only the second known riolozane diterpenoid. This discovery has provided important insights into the stereochemical flexibility of the biosynthetic machinery responsible for riolozane production and has suggested that 6-epi-riolozatrione may serve as a biosynthetic precursor to this compound. The tendency for quantitative transformation of 6-epi-riolozatrione into this compound under basic conditions supports this biosynthetic relationship.

Research Milestone Year Significance Analytical Method
Initial Discovery ~1980 First riolozane identification Classical spectroscopy
Structural Confirmation 2017 Absolute configuration X-ray crystallography
Epimer Discovery 2017 Second riolozane compound Advanced nuclear magnetic resonance
Biosynthetic Insights 2017 Precursor relationship Chemical transformation studies

Properties

CAS No.

77820-41-8

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

(1R,3S,6S)-3-[(1S,2S,5S)-2,5-dimethyl-3-oxo-2,4,5,6-tetrahydro-1H-pentalen-1-yl]-3,7,7-trimethylbicyclo[4.1.0]heptane-2,4-dione

InChI

InChI=1S/C20H26O3/c1-9-6-11-12(7-9)17(22)10(2)15(11)20(5)14(21)8-13-16(18(20)23)19(13,3)4/h9-10,13,15-16H,6-8H2,1-5H3/t9-,10-,13-,15-,16-,20+/m0/s1

InChI Key

NHBBYXIXBPPEDQ-UOTCEEBFSA-N

SMILES

CC1CC2=C(C1)C(=O)C(C2C3(C(=O)CC4C(C3=O)C4(C)C)C)C

Isomeric SMILES

C[C@H]1CC2=C(C1)C(=O)[C@H]([C@@H]2[C@]3(C(=O)C[C@H]4[C@@H](C3=O)C4(C)C)C)C

Canonical SMILES

CC1CC2=C(C1)C(=O)C(C2C3(C(=O)CC4C(C3=O)C4(C)C)C)C

Synonyms

riolozatrione

Origin of Product

United States

Scientific Research Applications

Antiviral Applications

1. Antiherpetic Activity

A significant area of research has investigated the antiherpetic properties of riolozatrione. A study reported the formulation of polymeric nanoparticles loaded with this compound, which demonstrated promising in vitro antiherpetic activity against herpes simplex virus types 1 and 2. The optimized nanoparticles exhibited:

  • Size : 263 nm
  • Polydispersity Index : < 0.2
  • Zeta Potential : -37 mV
  • Encapsulation Efficiency : 89%

The nanoparticles showed sustained release profiles over 48 hours and achieved selectivity indices of approximately 16 for HSV-1 and 13 for HSV-2, indicating a favorable therapeutic window compared to existing antiviral agents like acyclovir .

2. Mechanism of Action

The mechanism through which this compound exerts its antiviral effects appears to involve the inhibition of viral replication, similar to traditional nucleoside analogs used in herpes treatments. However, unlike these analogs, this compound may offer a novel approach that could mitigate issues related to drug resistance commonly observed with prolonged use of existing therapies .

Other Pharmacological Activities

Beyond its antiviral potential, this compound exhibits a range of biological activities that may be leveraged in various therapeutic contexts:

1. Antimicrobial Activity

This compound has demonstrated antibiotic activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections . This property could be particularly valuable in developing new antibiotics amid rising antibiotic resistance.

2. Antitumor Properties

Research has indicated that compounds derived from Jatropha dioica, including this compound, possess antitumor activity. This suggests potential applications in oncology, particularly as part of combination therapies aimed at enhancing efficacy against resistant cancer cell lines .

3. In Silico Studies

Recent in silico studies have screened this compound against SARS-CoV-2, indicating its potential as a lead compound for further development against COVID-19. Although concerns regarding its toxicological profile were noted—such as irritant and mutagenic properties—its binding affinity to critical viral targets warrants further exploration .

Table: Summary of Key Findings on this compound

Study FocusFindingsReference
Antiherpetic ActivityFormulated nanoparticles showed significant antiviral activity with selectivity indices of 16 (HSV-1) and 13 (HSV-2).
Antimicrobial PropertiesExhibited antibiotic activity against Staphylococcus aureus.
Antitumor ActivityCompounds from Jatropha dioica show promise in cancer treatment strategies.
In Silico ScreeningIdentified as a potential lead compound against SARS-CoV-2; however, toxicological concerns noted.

Preparation Methods

Plant Material Collection and Preprocessing

Jatropha dioica, endemic to México, is harvested for its roots, which are rinsed, dried, and ground into a coarse powder. The roots’ secondary metabolites, including riolozatrione, are concentrated in lipophilic tissues, necessitating non-polar solvents for extraction.

Dichloromethane Percolation

The primary extraction employs dichloromethane (DCM) via maceration or percolation. In a standardized protocol:

  • Solvent-to-material ratio : 5:1 (v/w)

  • Duration : 72 hours at room temperature

  • Filtration : Removal of particulate matter via vacuum filtration

  • Concentration : Rotary evaporation under reduced pressure yields a crude dichloromethane extract of J. dioica (DEJ) with a mean yield of 2.68 ± 0.18% (w/w) .

This step solubilizes this compound alongside other diterpenes (e.g., jatropholone B, citlalitrione) and lipophilic compounds.

Chromatographic Purification

Low-Pressure Column Chromatography (LPCC)

The DEJ undergoes fractionation using silica gel LPCC with a gradient of dichloromethane:acetone (19:1 → 1:1):

  • Column dimensions : 60 cm × 5 cm (L × D)

  • Flow rate : 2 mL/min

  • Fraction collection : Monitoring by thin-layer chromatography (TLC; hexane:ethyl acetate 7:3) yields five primary fractions (A–E). Fraction D, enriched in this compound, is selected for further processing.

Secondary Fractionation and Crystallization

Fraction D is re-chromatographed using hexane:ethyl acetate gradients:

  • First elution : Hexane:ethyl acetate (6:4) → removes non-polar contaminants.

  • Second elution : Hexane:ethyl acetate (4:6) → isolates this compound-enriched subfraction D2.

  • Final purification : Subfraction D2 is dissolved in ethyl ether:petroleum ether (4:1) and refrigerated (4°C, 12 hours) to induce crystallization. The crystals are washed with cold ethyl ether, yielding this compound with >95% purity.

Table 1: Purification Yield at Critical Stages

StepYield (%)Purity (%)
DEJ extraction2.6810–15
LPCC (Fraction D)0.4130–40
Crystallization (D2)0.12>95

Structural Characterization

Spectroscopic Analysis

This compound’s structure is confirmed via NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry:

  • Molecular formula : C₂₀H₂₈O₃ (MW: 316.44 g/mol).

  • Key NMR signals :

    • ¹H : δ 5.72 (d, J = 10.0 Hz, H-15), δ 2.81 (m, H-1).

    • ¹³C : δ 211.5 (C-3 ketone), δ 145.2 (C-14 olefin).

  • MS (ESI+) : m/z 317.2 [M+H]⁺.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the tricyclic core, featuring a 1,3-cyclohexadienone, a bicyclo[3.1.1]heptane system, and a 1,1-dimethylcyclopropane moiety. The cyclopropane ring exhibits bond angles of 59.5°, consistent with strain-induced reactivity.

Challenges and Optimization Opportunities

  • Low natural abundance : this compound constitutes <0.1% of DEJ, necessitating large-scale extraction for gram quantities.

  • Chromatographic losses : Silica gel adsorption reduces yield during LPCC; alternatives like centrifugal partition chromatography (CPC) may improve recovery.

  • Solvent consumption : Transition to green solvents (e.g., cyclopentyl methyl ether) could enhance sustainability.

Q & A

Q. What are the standard methodologies for characterizing polymeric nanoparticles loaded with Riolozatrione, and how do they ensure reproducibility?

Methodological Answer: Physicochemical characterization typically involves dynamic light scattering (DLS) for size distribution, zeta potential for surface charge, and high-performance liquid chromatography (HPLC) for drug-loading efficiency. Triplicate assays (e.g., mean ± SD, n=3) are critical to validate reproducibility, as demonstrated in studies using dichloromethane extracts and this compound-loaded nanoparticles . Experimental protocols should align with guidelines for reporting nanoparticle properties, including purity and stability under varying pH conditions .

Q. How should researchers design in vitro release studies for this compound to simulate agricultural applications?

Methodological Answer: Use the sample-and-separate method with buffered media (e.g., pH 4.3 and 7.4) to mimic soil or plant environments. Agitation at 150 rpm and sampling at intervals (15 min to 48 hours) ensures dynamic release profiling. Centrifugation with 0.22 µm filters isolates released fractions, while triplicate assays reduce variability. This approach is validated in studies assessing this compound’s release kinetics .

What criteria define a robust research question for studying this compound’s bioactivity?

Methodological Answer: Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example: "How does this compound-loaded nanoparticle concentration (Intervention) affect fungal growth inhibition (Outcome) in soil microbiota (Population) compared to free this compound (Comparison) over 14 days (Time)?" This ensures clarity, feasibility, and alignment with agricultural relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound release profiles observed across different experimental setups?

Methodological Answer: Discrepancies often arise from variations in nanoparticle polymer composition, pH, or agitation methods. Use multivariate regression to isolate confounding variables (e.g., polymer degradation rate vs. pH sensitivity). Cross-validate findings with spectroscopic techniques (e.g., FTIR) to confirm chemical stability under test conditions. Reference standardized protocols, such as those in nanoparticle release studies .

Q. What advanced statistical models are suitable for analyzing dose-response relationships in this compound bioactivity studies?

Methodological Answer: Employ nonlinear regression models (e.g., Hill equation) to quantify efficacy thresholds. For time-dependent effects, mixed-effects models account for repeated measurements. Bayesian hierarchical modeling is recommended for integrating heterogeneous datasets (e.g., varying soil types or microbial populations). Ensure models are validated with AIC/BIC criteria to avoid overfitting .

Q. How can mechanistic studies elucidate this compound’s interaction with plant cell membranes at the molecular level?

Methodological Answer: Use molecular dynamics simulations to predict binding affinities with membrane lipids. Validate experimentally via fluorescence microscopy (e.g., lipophilic dye incorporation) and isothermal titration calorimetry (ITC) to measure thermodynamic parameters. Cross-reference with in vitro assays to correlate molecular interactions with macroscopic effects (e.g., nutrient uptake inhibition) .

Methodological Frameworks and Best Practices

Q. What strategies ensure ethical and reproducible research when handling this compound in agricultural studies?

Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For field trials, obtain environmental impact assessments and comply with biosafety regulations. Document protocols in line with the Beilstein Journal’s guidelines, including detailed supplemental data for replication (e.g., nanoparticle synthesis steps, HPLC parameters) .

Q. How should researchers structure literature reviews to identify gaps in this compound applications?

Methodological Answer: Conduct systematic reviews using PRISMA guidelines. Keywords should combine "this compound" with terms like "nanoparticle delivery," "agricultural antifungals," and "pH-dependent release." Use tools like Covidence for screening and prioritize studies with mechanistic depth over purely observational reports .

Data Analysis and Interpretation

Q. What methods address missing or incomplete data in this compound efficacy trials?

Methodological Answer: Apply multiple imputation techniques for small datasets or Bayesian priors for parameter estimation. For outlier removal, use Tukey’s fences or Mahalanobis distance, but retain raw data in supplementary materials. Transparent reporting of data exclusion criteria is critical to maintain credibility .

Q. How can meta-analysis improve the generalizability of this compound research findings?

Methodological Answer: Pool data from independent studies using random-effects models to account for heterogeneity (e.g., varying crop types or climatic conditions). Assess publication bias via funnel plots and Egger’s test. Subgroup analyses by nanoparticle type or application method (foliar vs. soil) enhance actionable insights .

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